molecular formula C8H9N3O2 B1445286 ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate CAS No. 1190234-56-0

ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1445286
CAS No.: 1190234-56-0
M. Wt: 179.18 g/mol
InChI Key: RXWDCDMAINXMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate ( 1190234-56-0) is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This esterified pyrazole derivative is characterized by a cyanomethyl functional group attached to the pyrazole nitrogen. Pyrazole derivatives are a subject of significant interest in scientific research due to their wide spectrum of pharmacological activities. The pyrazole core is a privileged scaffold in medicinal chemistry, found in compounds with demonstrated antibacterial, anti-inflammatory, anticancer, and antidepressant properties . While the specific biological mechanisms for this particular compound may require further investigation, its molecular structure makes it a valuable synthetic intermediate or building block for the development of more complex molecules. It can be utilized in organic synthesis, particularly in the construction of potential pharmacologically active agents, and may serve as a key precursor in the synthesis of pyrazolo-fused heterocyclic systems, which are often explored for their enhanced biological activities . The presence of both an ester and a nitrile group on the pyrazole ring offers versatile handles for further chemical modification, making it a flexible starting material for researchers in drug discovery and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-(cyanomethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-5-10-11(6-7)4-3-9/h5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDCDMAINXMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Ethyl 1H-pyrazole-4-carboxylate with 2-Chloroacetonitrile

A key and reported method for synthesizing ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves the nucleophilic substitution reaction of ethyl 1H-pyrazole-4-carboxylate with 2-chloroacetonitrile in the presence of a strong base such as cesium carbonate.

  • Reagents and Conditions:

    • Ethyl 1H-pyrazole-4-carboxylate (5.36 mol)
    • 2-Chloroacetonitrile (5.96 mol)
    • Cesium carbonate (6.44 mol)
    • Solvent: N,N-dimethylformamide (DMF)
    • Temperature: Approximately 25°C
    • Duration: 16 hours
    • Atmosphere: Inert (to prevent side reactions)
  • Procedure:

    • Cs2CO3 is suspended in DMF.
    • Ethyl 1H-pyrazole-4-carboxylate and 2-chloroacetonitrile are added.
    • The mixture is stirred at room temperature for 16 hours.
    • The reaction mixture is poured into water and extracted with ethyl acetate.
    • Organic layers are washed with brine, dried over sodium sulfate, and concentrated.
    • The crude product is purified by chromatography.
  • Outcome:

    • This compound is obtained as a yellow oil.
    • Yield: Approximately 51%
    • Purity confirmed by ^1H NMR (400 MHz, CDCl3): signals at δ 7.49 (s, 1H), 6.82 (s, 1H), 5.45 (s, 2H, CH2), 4.29 (q, 2H), 1.29 (t, 3H).

Synthesis of Ethyl Pyrazole-4-carboxylate (Precursor)

Since this compound is synthesized by alkylation of ethyl pyrazole-4-carboxylate, preparation of this precursor is essential.

  • Reagents and Conditions:

    • 1H-Pyrazole-4-carboxylic acid (8.92 mmol)
    • Ethanol (solvent)
    • Thionyl chloride (13.38 mmol)
    • Temperature: 0°C to room temperature
    • Duration: 3 hours
  • Procedure:

    • 1H-Pyrazole-4-carboxylic acid is dissolved in ethanol.
    • Thionyl chloride is added at 0°C.
    • The mixture is stirred at room temperature for 3 hours.
    • Reaction progress is monitored by TLC.
    • After completion, volatiles are removed under reduced pressure.
    • The residue is diluted with water and extracted with ethanol/dichloromethane.
    • Organic layers are washed with water and brine, dried over Na2SO4, and concentrated.
    • Purification by silica gel column chromatography (15% EtOAc/hexane) yields ethyl pyrazole-4-carboxylate.
  • Outcome:

    • Yield: Approximately 80%
    • Product: Off-white solid
    • LC-MS m/z: 141.0 [M+H]^+.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Temperature Duration Yield (%) Product Description Analytical Data
Preparation of Ethyl Pyrazole-4-carboxylate 1H-Pyrazole-4-carboxylic acid, ethanol, thionyl chloride 0°C to RT 3 h 80 Off-white solid LC-MS m/z 141.0 [M+H]^+
Alkylation to this compound Ethyl 1H-pyrazole-4-carboxylate, 2-chloroacetonitrile, Cs2CO3, DMF 25°C 16 h 51 Yellow oil ^1H NMR (400 MHz, CDCl3): δ 7.49, 6.82, 5.45, 4.29, 1.29 ppm

Research Findings and Notes

  • The use of cesium carbonate as a base in DMF facilitates efficient nucleophilic substitution by deprotonating the pyrazole nitrogen and enabling attack on the electrophilic carbon of 2-chloroacetonitrile.
  • The reaction proceeds smoothly at room temperature, avoiding harsh conditions that could degrade the pyrazole ring.
  • Purification by chromatography is critical to separate positional isomers and side products.
  • The esterification of pyrazole-4-carboxylic acid with thionyl chloride and ethanol is a well-established method providing the ester precursor in good yield.
  • The ^1H NMR spectrum of the final product shows characteristic singlets corresponding to the pyrazole protons, the cyanomethyl methylene group, and the ethyl ester moiety, confirming the structure.
  • Mass spectrometry data (LC-MS) supports the molecular weight consistent with the expected compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Amide or alcohol derivatives.

Scientific Research Applications

Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its binding affinity and interaction kinetics provide insights into its pharmacological and biochemical activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazole-4-carboxylate scaffold is highly modular, with variations primarily at the 1-position and additional functional groups. Below is a comparative analysis of key analogs:

Compound Name 1-Position Substituent Key Features Reference
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate Cyanomethyl (-CH2CN) Electron-withdrawing group enhances electrophilicity; potential metabolic lability
Ethyl 1-(2-phenylpropan-2-yl)-1H-pyrazole-4-carboxylate (15) Bulky alkyl (2-phenylpropan-2-yl) Steric hindrance may reduce enzymatic degradation; lipophilic
Ethyl 1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate (11) Tetrahydrofuran-2-yl Oxygen-containing heterocycle improves solubility; polar surface area: 80.8 Ų
Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-Aminophenyl Amino group enables hydrogen bonding; trifluoromethyl enhances lipophilicity
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Quinoxaline derivative Extended π-system for potential intercalation; bioactive against enzymes

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 17 (LogP ~2.5) increases membrane permeability compared to the polar cyanomethyl group (LogP ~1.4) .
  • Solubility : Oxygen-rich substituents (e.g., tetrahydrofuran in 11 ) enhance aqueous solubility, critical for bioavailability .
  • Stability: Cyanomethyl derivatives may undergo hydrolysis under basic conditions, whereas bulky alkyl groups (e.g., 15) improve stability .

Biological Activity

Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a pyrazole ring substituted with a cyanomethyl group and an ethyl carboxylate. Its molecular formula is C8H10N2O2C_8H_10N_2O_2 with a molecular weight of approximately 166.18 g/mol. The presence of the cyanomethyl group enhances its reactivity and biological profile, making it a versatile compound in drug development.

PropertyValue
Molecular FormulaC8H10N2O2C_8H_{10}N_2O_2
Molecular Weight166.18 g/mol
CAS Number37718-11-9

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast and lung carcinoma. The compound's mechanism of action may involve:

  • Enzyme Inhibition : Targeting specific kinases involved in cancer progression.
  • Modulation of Signaling Pathways : Affecting pathways related to cell proliferation and apoptosis.

For instance, studies have reported that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory and Antibacterial Properties

This compound has also been investigated for its anti-inflammatory and antibacterial activities. It has shown effectiveness in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are key mediators in inflammatory responses . Additionally, its antibacterial properties have been validated through assays demonstrating significant activity against various bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring or substituents can significantly influence the biological activity of the compound. For example:

  • Cyanomethyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Carboxylate Functionality : Contributes to the overall reactivity and interaction with enzymes or receptors.

A comparative analysis with similar compounds reveals that those with electron-withdrawing groups tend to exhibit improved biological activity .

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the cytotoxicity of this compound in MCF-7 and MDA-MB-231 cell lines, revealing significant inhibition of cell viability at low micromolar concentrations.
  • Inflammation Models : In vivo models demonstrated that the compound effectively reduced inflammation markers in response to lipopolysaccharide (LPS) stimulation, supporting its potential as an anti-inflammatory agent .

Q & A

Q. Basic

  • NMR : 13C^{13}\text{C} NMR shows deshielding of the pyrazole C4 carbonyl (~165 ppm) due to electron-withdrawing cyanomethyl effects.
  • IR : Stretching frequencies for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional group integrity.
  • DFT Calculations : HOMO-LUMO gaps predict nucleophilic attack sites (e.g., C5 of pyrazole) and regioselectivity in cross-coupling reactions .

How do data contradictions arise in biological activity studies of pyrazole derivatives, and how can they be reconciled?

Advanced
Discrepancies in IC₅₀ values or inhibition mechanisms (e.g., kinase vs. protease activity) may stem from:

  • Assay Conditions : Variations in pH, solvent (DMSO concentration), or protein expression systems (e.g., bacterial vs. mammalian).
  • Structural Analogues : Subtle differences (e.g., replacing cyanomethyl with trifluoromethyl) alter steric and electronic profiles, switching target specificity (e.g., p38α MAP kinase to cancer-related kinases) .
    Mitigation : Standardize assay protocols and use isothermal titration calorimetry (ITC) to validate binding thermodynamics.

What methodologies optimize regioselective functionalization of the pyrazole ring for drug discovery applications?

Q. Advanced

  • C–H Activation : Pd-catalyzed direct arylation at C5 using aryl bromides and ligands like XPhos (yields ~60–80%) .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at N1-cyanomethyl introduces triazole moieties for enhanced bioavailability .
  • Enzyme-Targeted Design : Docking studies (AutoDock Vina) guide substituent placement to mimic ATP-binding pockets in kinases .

How does the cyanomethyl group influence stability under hydrolytic or oxidative conditions?

Q. Basic

  • Hydrolysis : The ester group undergoes base-catalyzed saponification (e.g., NaOH/EtOH), while the cyanomethyl moiety resists hydrolysis below pH 10.
  • Oxidative Stability : Cyanomethyl is less prone to oxidation than allyl or propargyl groups. Accelerated stability studies (40°C/75% RH) show <5% degradation over 28 days .

What strategies address low solubility of this compound in aqueous media for in vitro assays?

Q. Advanced

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.
  • Prodrug Design : Replace the ethyl ester with a morpholinoethyl group to improve logP and dissolution rates .

How can crystallographic twinning complicate structural refinement, and what corrections are applied?

Advanced
In cases of non-merohedral twinning (e.g., observed in pyrazole-DMSO co-crystals):

  • HKLF5 Format : Refinement using twin laws (e.g., twofold rotation) in SHELXL accounts for overlapping reflections.
  • BASF Parameter : Adjusts the scale factor between twin components (e.g., 0.488 for minor domains) .

What role does the ethyl ester play in modulating drug-likeness parameters (e.g., logP, PSA)?

Q. Basic

  • logP : The ester increases hydrophobicity (calculated logP ~1.8 vs. ~0.5 for carboxylic acid analogues).
  • Polar Surface Area (PSA) : Reduces PSA by ~30 Ų compared to free acids, enhancing blood-brain barrier permeability .

How are structure-activity relationships (SARs) derived for cyanomethyl-pyrazole derivatives targeting neurological disorders?

Q. Advanced

  • Pharmacophore Mapping : Essential features include the pyrazole core (hydrogen bond acceptor), cyanomethyl (hydrophobic anchor), and ester (flexibility modulator).
  • In Vivo Validation : Zebrafish models assess neurotoxicity and blood-brain barrier penetration, correlating with in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.